1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
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Overview
Description
1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an ethoxyphenyl group, a furan ring, and a pyrazine moiety, all connected through a urea linkage. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The synthesis begins with the ethylation of phenol to form 2-ethoxyphenol.
Synthesis of the Pyrazine Intermediate: The pyrazine ring is constructed through a condensation reaction involving appropriate precursors such as 2,3-diaminopyrazine and furan-2-carbaldehyde.
Coupling Reaction: The final step involves the coupling of the ethoxyphenyl intermediate with the pyrazine intermediate in the presence of a coupling reagent such as carbonyldiimidazole (CDI) to form the desired urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea: Similar structure with a methoxy group instead of an ethoxy group.
1-(2-ethoxyphenyl)-3-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}urea: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the ethoxy group, furan ring, and pyrazine moiety together in one molecule is relatively rare, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[3-(furan-2-yl)pyrazin-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-24-15-7-4-3-6-13(15)22-18(23)21-12-14-17(20-10-9-19-14)16-8-5-11-25-16/h3-11H,2,12H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPDFAAGBAPLOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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